molecular formula C37H82O11Si2 B14377816 Carbonic acid;3-tripentoxysilylpropan-1-ol CAS No. 88321-14-6

Carbonic acid;3-tripentoxysilylpropan-1-ol

Katalognummer: B14377816
CAS-Nummer: 88321-14-6
Molekulargewicht: 759.2 g/mol
InChI-Schlüssel: KJNXTWVBSXQODM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Carbonic acid;3-tripentoxysilylpropan-1-ol is a compound that combines the properties of carbonic acid and a silyl ether This compound is of interest due to its unique chemical structure, which includes a carbonic acid moiety and a silyl ether group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid;3-tripentoxysilylpropan-1-ol typically involves the reaction of a silylating agent with a carbonic acid derivative. One common method is the reaction of 3-chloropropanol with tripentoxysilane in the presence of a base, such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether group.

Industrial Production Methods

Industrial production of this compound may involve large-scale silylation reactions using automated reactors. The process would include precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

Carbonic acid;3-tripentoxysilylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The silyl ether group can be oxidized to form silanols.

    Reduction: The carbonic acid moiety can be reduced to form alcohols.

    Substitution: The silyl ether group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Silanols and carbon dioxide.

    Reduction: Alcohols and silanes.

    Substitution: Various substituted silyl ethers.

Wissenschaftliche Forschungsanwendungen

Carbonic acid;3-tripentoxysilylpropan-1-ol has several scientific research applications:

    Biology: Potential use in the modification of biomolecules for improved stability and solubility.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of carbonic acid;3-tripentoxysilylpropan-1-ol involves the interaction of its silyl ether group with various molecular targets. The silyl ether group can form stable complexes with other molecules, enhancing their stability and solubility. The carbonic acid moiety can participate in acid-base reactions, influencing the compound’s reactivity and interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Carbonic acid;3-trimethoxysilylpropan-1-ol
  • Carbonic acid;3-triethoxysilylpropan-1-ol
  • Carbonic acid;3-triisopropoxysilylpropan-1-ol

Uniqueness

Carbonic acid;3-tripentoxysilylpropan-1-ol is unique due to its specific combination of a carbonic acid moiety and a tripentoxysilyl group. This combination imparts distinct chemical properties, such as enhanced stability and solubility, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

88321-14-6

Molekularformel

C37H82O11Si2

Molekulargewicht

759.2 g/mol

IUPAC-Name

carbonic acid;3-tripentoxysilylpropan-1-ol

InChI

InChI=1S/2C18H40O4Si.CH2O3/c2*1-4-7-10-15-20-23(18-13-14-19,21-16-11-8-5-2)22-17-12-9-6-3;2-1(3)4/h2*19H,4-18H2,1-3H3;(H2,2,3,4)

InChI-Schlüssel

KJNXTWVBSXQODM-UHFFFAOYSA-N

Kanonische SMILES

CCCCCO[Si](CCCO)(OCCCCC)OCCCCC.CCCCCO[Si](CCCO)(OCCCCC)OCCCCC.C(=O)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.